2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
CAS No.: 100827-79-0
Cat. No.: VC20807697
Molecular Formula: C17H15BrClNO4S
Molecular Weight: 444.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100827-79-0 |
|---|---|
| Molecular Formula | C17H15BrClNO4S |
| Molecular Weight | 444.7 g/mol |
| IUPAC Name | methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
| Standard InChI | InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
| Standard InChI Key | JLVIHXWHESHBSS-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a synthetic organic compound with distinct structural features. It is formally identified through the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 100827-79-0 |
| Molecular Formula | C₁₇H₁₅BrClNO₄S |
| Molecular Weight | 444.73 g/mol |
| Appearance | Yellow Solid |
| Primary Use | Research intermediate |
The compound is also known by alternative chemical names, including 5-[(2-Bromoacetyl)amino]-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester and methyl 3-{5-[(bromoacetyl)amino]-4-[(2-chlorophenyl)carbonyl]thiophen-2-yl}propanoate . These synonyms reflect different approaches to naming the same molecular structure according to IUPAC conventions.
Structural Components
The compound incorporates several key structural elements that define its chemical behavior:
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A thiophene ring core (five-membered aromatic heterocycle containing sulfur)
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A bromoacetyl amino group at position 2
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A 2-chlorobenzoyl moiety at position 3
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A carbomethoxyethyl (methyl propanoate) group at position 5
These structural components create a molecule with multiple functional groups, including amide, carbonyl, halogen, and ester functionalities . The presence of both electron-withdrawing and sterically demanding groups contributes to its unique chemical profile and reactivity patterns.
Physical and Chemical Properties
Solubility Profile
The solubility characteristics of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene align with its moderately polar nature. The compound shows solubility in various organic solvents as detailed below:
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Presumed insoluble or poorly soluble |
This solubility profile is consistent with compounds containing both aromatic rings and polar functional groups, exhibiting better dissolution in moderately polar organic solvents than in either highly polar or non-polar media .
Chemical Reactivity
The compound exhibits reactivity primarily determined by its functional groups:
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The bromoacetyl group can participate in nucleophilic substitution reactions, making it a potential site for chemical modification
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The carbonyl functionalities (including the ester and ketone groups) may engage in various transformations including condensation and addition reactions
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The thiophene ring provides aromatic character and potential for electrophilic substitution reactions
These reactive sites make the compound valuable as a chemical intermediate in synthetic pathways, particularly in the development of more complex pharmaceutical compounds.
Applications in Research and Development
Pharmaceutical Research
The primary application of this compound appears to be in pharmaceutical research, specifically:
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As a synthetic intermediate in medicinal chemistry
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In the development pathway for PAF antagonists
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As a potential scaffold for developing compounds with diverse pharmacological activities
The compound's complex structure with multiple functional groups makes it a valuable starting point for further chemical modification and structure-activity relationship studies.
| Package Size | Approximate Price Range (EUR) |
|---|---|
| 5 mg | 230.00 |
| 10 mg | 307.00 |
| 25 mg | 699.00 |
These commercial offerings typically specify the compound is for research applications only, consistent with its status as a chemical intermediate rather than an end-use product.
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